molecular formula C4H7NOS B1583187 2-Methoxyethyl isothiocyanate CAS No. 38663-85-3

2-Methoxyethyl isothiocyanate

Cat. No. B1583187
CAS RN: 38663-85-3
M. Wt: 117.17 g/mol
InChI Key: HTSAVXAFEVUJQE-UHFFFAOYSA-N
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Description

2-Methoxyethyl isothiocyanate is a chemical compound with the molecular formula C4H7NOS . It is used in laboratory settings and for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of 2-Methoxyethyl isothiocyanate is represented by the SMILES string COCCN=C=S . The InChI representation is 1S/C4H7NOS/c1-6-3-2-5-4-7/h2-3H2,1H3 .


Physical And Chemical Properties Analysis

2-Methoxyethyl isothiocyanate is a liquid with a refractive index of n20/D 1.517 and a density of 1.080 g/mL at 25 °C .

Scientific Research Applications

1. Formation and Reaction of Carbonyl Ylides

2-Methoxyethyl isothiocyanate has been studied for its role in the formation and reaction of carbonyl ylides. The cycloadditions of 1-methoxy-2-benzopyrylium-4-olate with various aryl isothiocyanates, including methoxy isothiocyanate, have been investigated. These studies have revealed insights into the molecular structure and reactions of these compounds, contributing to the understanding of cycloaddition chemistry (Ibata et al., 1992).

2. Antimicrobial Activity

Research on isothiocyanates, including 2-methoxyethyl isothiocyanate, has explored their antimicrobial activity against various pathogens. For instance, isothiocyanates from cruciferous plants have been evaluated for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential use of these compounds in combating bacterial infections (Dias et al., 2014).

3. Synthesis of N-vinylpyrrole

2-Methoxyethyl isothiocyanate has been utilized in the synthesis of N-vinylpyrrole. This synthesis involves the cleavage of a C–O bond in the N-(2-methoxyethyl) substituent, demonstrating a novel pathway for accessing new classes of N-vinylpyrroles (Nedolya et al., 2010).

4. Development of Analytical Techniques

2-Methoxyethyl isothiocyanate has been used in the development of analytical techniques, particularly in the pre-columnar derivatization of glutathione for its determination by high-performance liquid chromatography. This method is significant for the analysis of glutathione in various pharmacological applications (Alexeeva et al., 2018).

5. Isothiocyanate-based Photoantimicrobial Agents

Research into photoantimicrobial agents has incorporated isothiocyanates like 2-methoxyethyl isothiocyanate. These studies focus on developing novel compounds that combine the antimicrobial properties of isothiocyanates with light-activated therapeutic effects, offering potential advancements in treating bacterial infections (Nieves et al., 2020).

6. Cholinesterase Inhibiting and Anti-inflammatory Activity

The cholinesterase inhibiting and anti-inflammatory activities of isothiocyanates, including derivatives of 2-methoxyethyl isothiocyanate, have been studied. These compounds show promise as potential treatments for Alzheimer’s disease and other neurodegenerative disorders due to their ability to inhibit cholinesterase enzymes (Burčul et al., 2018).

7. Chemical Synthesis and Organic Chemistry Applications

2-Methoxyethyl isothiocyanate is also involved in various chemical synthesis processes and organic chemistry applications. This includes its use in the synthesis of heterocycles, N-organylaminothiophenes, and other organic compounds, showcasing its versatility and importance in chemical research (Brandsma et al., 1998).

Safety And Hazards

2-Methoxyethyl isothiocyanate is classified as a flammable liquid (Category 2), and it can cause acute toxicity if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and washing skin thoroughly after handling .

properties

IUPAC Name

1-isothiocyanato-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS/c1-6-3-2-5-4-7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSAVXAFEVUJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191965
Record name 2-Methoxyethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl isothiocyanate

CAS RN

38663-85-3
Record name 1-Isothiocyanato-2-methoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38663-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyethyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038663853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyethyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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